11-(4-Butoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one
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Description
11-(4-Butoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one is a useful research compound. Its molecular formula is C24H21ClFN5O2 and its molecular weight is 465.91. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures, including various phenyl, chlorophenyl, and fluorophenyl groups, are often synthesized for detailed structural analysis. Studies like those by Miyazato et al. (2010) on cage silsesquioxanes and Song et al. (2011) on dioxatetraasterane provide insights into how substitutions at different positions affect the chemical and physical properties of these compounds, useful in materials science and molecular engineering (Miyazato, Pakjamsai, & Kawakami, 2010) (Song, Wang, Yan, Ni, & Zhong, 2011).
Crystal Structure and Hydrogen Bonding
Research into the crystal structures and hydrogen bonding patterns of similarly structured compounds, as seen in the work of Gómez et al. (2009) and El-Hiti et al. (2019), helps understand the stability, solubility, and reactivity of novel chemical entities. Such studies are foundational in the development of new materials and pharmaceuticals (Gómez, Sanabria, Palma, Bahsas, Cobo, & Glidewell, 2009) (El-Hiti, Abdel-Wahab, Yousif, Alotaibi, Hegazy, & Kariuki, 2019).
Photochemical Properties
The photochemical properties of related compounds have been explored to understand their behavior under different light conditions, which is significant for applications in photochemistry and photophysics. Tian et al. (1988) provide an example of how photolysis can lead to a variety of structural rearrangements and products (Tian, Sugiyama, Mori, & Takeshita, 1988).
Molecular Symmetry and Conformation
The study of molecular symmetry and conformation, such as the work by Khalilov et al. (2020), contributes to the understanding of molecular dynamics, reactivity, and interactions with biological systems. This knowledge is crucial for the design of drugs and materials with specific properties (Khalilov, Mescheryakova, Bikmukhametov, Makhmudiyarova, Shangaraev, & Tulyabaev, 2020).
Properties
IUPAC Name |
11-(4-butoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodec-7-en-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN5O2/c1-2-3-13-33-17-9-7-16(8-10-17)21-14-22-23-28-31(15-18-19(25)5-4-6-20(18)26)24(32)29(23)11-12-30(22)27-21/h4-12,21-23,27-28H,2-3,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZNKIMUYSSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN(C(=O)N4C=CN3N2)CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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